molecular formula C18H24N2O2 B5335263 4-(azepan-1-ylcarbonyl)-1-(2-methylphenyl)pyrrolidin-2-one

4-(azepan-1-ylcarbonyl)-1-(2-methylphenyl)pyrrolidin-2-one

Cat. No.: B5335263
M. Wt: 300.4 g/mol
InChI Key: CTZDQUXZTSRHBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(azepan-1-ylcarbonyl)-1-(2-methylphenyl)pyrrolidin-2-one, also known as ACPD, is a chemical compound that is widely used in scientific research. ACPD is a potent agonist of the metabotropic glutamate receptor, which is a G protein-coupled receptor that is involved in many physiological processes in the body. In

Mechanism of Action

4-(azepan-1-ylcarbonyl)-1-(2-methylphenyl)pyrrolidin-2-one acts as an agonist of the metabotropic glutamate receptor, specifically the group I and group II receptors. When this compound binds to these receptors, it activates a G protein signaling pathway that leads to the release of intracellular calcium ions and the activation of downstream signaling cascades. This ultimately leads to changes in neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to enhance synaptic plasticity, improve learning and memory, and reduce pain perception. This compound has also been shown to have neuroprotective effects, protecting neurons from damage caused by ischemia and other insults.

Advantages and Limitations for Lab Experiments

4-(azepan-1-ylcarbonyl)-1-(2-methylphenyl)pyrrolidin-2-one is a potent and selective agonist of the metabotropic glutamate receptor, making it a valuable tool for studying the receptor and its effects on the body. However, this compound has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, this compound can be toxic at high concentrations, which can limit its use in some experiments.

Future Directions

There are many future directions for research on 4-(azepan-1-ylcarbonyl)-1-(2-methylphenyl)pyrrolidin-2-one and the metabotropic glutamate receptor. One area of research is the development of new compounds that can selectively activate or inhibit specific subtypes of the receptor. Another area of research is the study of the role of the metabotropic glutamate receptor in disease states, such as Alzheimer's disease and schizophrenia. Finally, research is needed to better understand the long-term effects of this compound and other agonists on the body.

Synthesis Methods

The synthesis of 4-(azepan-1-ylcarbonyl)-1-(2-methylphenyl)pyrrolidin-2-one involves the reaction of 2-methylphenylacetic acid with 1-aminocycloheptanecarboxylic acid to form the corresponding amide. This amide is then cyclized using trifluoroacetic anhydride to produce this compound. The overall yield of this synthesis method is around 50%.

Scientific Research Applications

4-(azepan-1-ylcarbonyl)-1-(2-methylphenyl)pyrrolidin-2-one is widely used in scientific research to study the metabotropic glutamate receptor and its effects on the body. This receptor is involved in many physiological processes, including learning and memory, pain perception, and synaptic plasticity. This compound is used to activate this receptor in order to study its effects on these processes.

Properties

IUPAC Name

4-(azepane-1-carbonyl)-1-(2-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-14-8-4-5-9-16(14)20-13-15(12-17(20)21)18(22)19-10-6-2-3-7-11-19/h4-5,8-9,15H,2-3,6-7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZDQUXZTSRHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CC(CC2=O)C(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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